molecular formula C8H18N2O B7859971 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol

Cat. No.: B7859971
M. Wt: 158.24 g/mol
InChI Key: IPPKNEOMVCVEPJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol is an organic compound that features a piperazine ring substituted with two methyl groups at the 3 and 4 positions, and an ethanol group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol typically involves the reaction of 3,4-dimethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,4-Dimethylpiperazine+Ethylene oxideThis compound\text{3,4-Dimethylpiperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} 3,4-Dimethylpiperazine+Ethylene oxide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of various reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.

Major Products Formed:

    Oxidation: Formation of 2-(3,4-Dimethyl-piperazin-1-yl)-acetaldehyde or 2-(3,4-Dimethyl-piperazin-1-yl)-acetic acid.

    Reduction: Formation of various reduced piperazine derivatives.

    Substitution: Formation of halogenated derivatives such as 2-(3,4-Dimethyl-piperazin-1-yl)-ethyl chloride.

Scientific Research Applications

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the piperazine ring can interact with hydrophobic pockets in proteins, leading to modulation of their activity. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine
  • 2-(3,4-Dimethyl-piperazin-1-yl)-acetic acid
  • 1-(3,4-Dimethyl-piperazin-1-yl)-propan-2-ol

Comparison: 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol is unique due to the presence of the ethanol group, which imparts specific chemical properties and reactivity. Compared to its analogs, such as 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine, the hydroxyl group in this compound allows for additional hydrogen bonding and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

IUPAC Name

2-(3,4-dimethylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8-7-10(5-6-11)4-3-9(8)2/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPKNEOMVCVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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